5-Fluoroindole-2-carboxylic acid (CAS 399-76-8) is a fluorinated heterocyclic intermediate widely used in medicinal chemistry and organic synthesis. It belongs to the class of indole-2-carboxylic acids, which are recognized as privileged scaffolds for developing inhibitors targeting viral enzymes and other protein targets. [REFS-1, REFS-2] The strategic placement of the fluorine atom at the C5 position provides specific physicochemical properties that distinguish it from the parent indole and other halogenated analogs, making it a critical reagent for structure-activity relationship (SAR) studies and lead optimization. [3]
Substituting 5-fluoroindole-2-carboxylic acid with its non-fluorinated parent, indole-2-carboxylic acid, or even other halides like 5-chloroindole-2-carboxylic acid, is often unviable due to the profound impact of the C5 substituent. The identity of this atom directly modulates the compound's electronic profile, lipophilicity, and metabolic stability. These changes manifest as significant, quantifiable differences in synthetic reactivity and yield during common transformations like amide coupling, and alter the binding interactions with target proteins. [1] Therefore, selecting this specific fluorinated analog is a deliberate decision driven by the need for a precise combination of reactivity, thermal properties, and biological activity that cannot be replicated by simple substitution. [2]
In a direct comparative synthesis of N-phenylacetamide-indole-2-carboxamides, the choice of C5-substituent on the indole-2-carboxylic acid precursor resulted in a dramatic difference in reaction yield. Using 5-fluoroindole-2-carboxylic acid as the starting material provided a 44% yield. [1] This was a 2.6-fold improvement over the non-substituted indole-2-carboxylic acid, which yielded only 17%. [1] However, for this specific transformation, the 5-chloro analog demonstrated the highest efficiency at 78% yield. [1]
| Evidence Dimension | Product Yield in Amide Coupling Reaction |
| Target Compound Data | 44% |
| Comparator Or Baseline | Indole-2-carboxylic acid (17% yield); 5-Chloroindole-2-carboxylic acid (78% yield) |
| Quantified Difference | 2.6x higher yield than parent indole; 44% lower yield than 5-chloro analog |
| Conditions | Amide coupling of the respective indole-2-carboxylic acid with N-(4-(2-amino-2-oxoethyl)phenyl)methanesulfonamide (compound 15) in DCM/pyridine. |
This directly informs the expected material efficiency and cost-effectiveness for synthesizing downstream amide-based compounds, a common step in drug discovery.
5-Fluoroindole-2-carboxylic acid exhibits a distinct melting point of 254-258 °C. [1] This thermal behavior is significantly different from other common C5-substituted analogs. For comparison, 5-chloroindole-2-carboxylic acid has a higher decomposition temperature at 287 °C, while 5-hydroxyindole-2-carboxylic acid has a lower one at 249 °C. [REFS-2, REFS-3]
| Evidence Dimension | Melting Point (°C) |
| Target Compound Data | 254 - 258 °C |
| Comparator Or Baseline | 5-Chloroindole-2-carboxylic acid (287 °C, dec.); 5-Hydroxyindole-2-carboxylic acid (249 °C, dec.) |
| Quantified Difference | ~29-33 °C lower than 5-chloro analog; ~5-9 °C higher than 5-hydroxy analog |
| Conditions | Data obtained from reputable supplier technical datasheets. |
The specific melting point dictates maximum processing temperatures and can influence solubility and formulation parameters, making it a key selection criterion for process development.
The indole-2-carboxylic acid framework is a well-established starting point for developing palm site inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase. [1] Extensive structure-activity relationship (SAR) studies within this class demonstrate that substitutions at the C5 position are a critical determinant of biological potency. Optimization studies show that compact and nonpolar moieties at the C5 position are favorable for activity. [2] For example, SAR development led to potent leads like compound 7r (EC50 = 0.3 µM), which incorporates a C5-substituent as a key feature for improved potency over the initial unsubstituted lead (EC50 > 100 µM). [3]
| Evidence Dimension | Replicon Activity (EC50) |
| Target Compound Data | Enables synthesis of derivatives with optimized potency (e.g., sub-micromolar). |
| Comparator Or Baseline | Parent indole-2-carboxylic acid scaffold (initial lead EC50 > 100 µM). |
| Quantified Difference | Substitution at the C5 position is a key strategy shown to improve potency by over 300-fold in lead optimization. |
| Conditions | HCV cell-based replicon assays. |
For researchers in antiviral drug discovery, procuring the 5-fluoro analog is not arbitrary but a required step to systematically explore the SAR and optimize the potency and pharmacokinetic profile of potential HCV inhibitors.
This compound is the right choice when a research program requires systematic variation at the indole C5-position to optimize biological activity. The fluorine atom provides a unique combination of size (bioisostere of H) and electronic properties (strong electron-withdrawing) that is essential for probing interactions with a target protein, as demonstrated in the development of HCV NS5B inhibitors. [1]
Where moderate-to-good yields are required for amide coupling reactions, this precursor offers a significant advantage over the unsubstituted indole-2-carboxylic acid. It serves as a reliable starting material for building more complex molecules where an amide linkage is a key structural feature, providing a 2.6-fold greater yield than the parent indole in tested reactions. [2]
As a direct precursor for a validated class of antiviral agents, this compound is a critical raw material for research groups aiming to discover next-generation HCV therapeutics. Its use is mandated by SAR data indicating that C5-substitution is required to achieve the sub-micromolar potency necessary for a viable drug candidate. [1]
Irritant